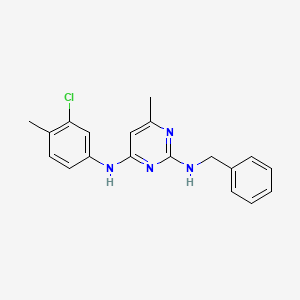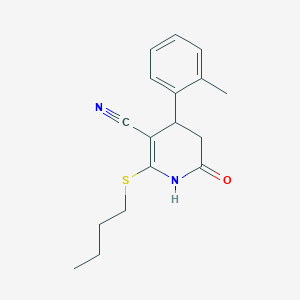![molecular formula C27H19ClFN3O2S B11622058 (2Z)-2-(4-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11622058.png)
(2Z)-2-(4-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(4-クロロベンジリデン)-5-(4-フルオロフェニル)-7-メチル-3-オキソ-N-フェニル-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキサミドは、チアゾロピリミジン類に属する複雑な有機化合物です。この化合物は、チアゾール環がピリミジン環に融合したユニークな構造と、クロロベンジリデン、フルオロフェニル、メチル基などの様々な置換基を特徴としています。
準備方法
合成経路と反応条件
(2Z)-2-(4-クロロベンジリデン)-5-(4-フルオロフェニル)-7-メチル-3-オキソ-N-フェニル-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路の1つは、4-クロロベンズアルデヒドと4-フルオロアセトフェノンを塩基の存在下で縮合させて、対応するカルコンを形成することです。この中間体を、チオ尿素とメチルアセト酢酸と反応させて、チアゾロピリミジンコアを形成させます。最後の段階では、チアゾロピリミジンをフェニルイソシアネートでアシル化して、目的の化合物を得ます。
工業的製造方法
この化合物の工業的製造には、同様の合成経路が採用される場合がありますが、より大規模に行われます。このプロセスは、収率と純度が最適化され、自動反応器や精製システムの使用がしばしば含まれます。温度、圧力、溶媒の選択などの反応条件は、製品の一貫した品質を確保するために慎重に管理されます。
化学反応の分析
反応の種類
(2Z)-2-(4-クロロベンジリデン)-5-(4-フルオロフェニル)-7-メチル-3-オキソ-N-フェニル-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキサミドは、様々な化学反応を起こす可能性があり、その中には次のようなものがあります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いて行うことができます。
置換: この化合物の芳香族環は、求電子置換反応や求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: メタノールまたはエタノール中での水素化ホウ素ナトリウム。
置換: 臭素を用いたハロゲン化または塩素ガスを用いた塩素化。
主な生成物
これらの反応によって生成される主な生成物は、使用された特定の条件や試薬によって異なります。例えば、酸化によってカルボン酸やケトンが生成される場合があり、還元によってアルコールやアミンが生成される場合があります。
科学研究への応用
(2Z)-2-(4-クロロベンジリデン)-5-(4-フルオロフェニル)-7-メチル-3-オキソ-N-フェニル-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキサミドは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤や受容体モジュレーターとしての可能性が調査されています。
医学: 抗炎症作用や抗癌作用など、治療効果の可能性が探求されています。
産業: 特定の電気的または光学的特性を持つ先進材料の開発に使用されています。
科学的研究の応用
(2Z)-2-(4-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
(2Z)-2-(4-クロロベンジリデン)-5-(4-フルオロフェニル)-7-メチル-3-オキソ-N-フェニル-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキサミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合して、その活性を変化させ、様々な生物学的効果を引き起こす可能性があります。正確な経路と標的は、特定の用途や使用のコンテキストによって異なる場合があります。
類似の化合物との比較
類似の化合物
- (2Z)-2-(4-クロロベンジリデン)-5-(4-フルオロフェニル)-3-オキソ-2,3-ジヒドロ-1H-ピリミジン-6-カルボキサミド
- (2Z)-2-(4-クロロベンジリデン)-5-(4-フルオロフェニル)-7-メチル-3-オキソ-2,3-ジヒドロ-1H-ピリミジン-6-カルボキサミド
独自性
(2Z)-2-(4-クロロベンジリデン)-5-(4-フルオロフェニル)-7-メチル-3-オキソ-N-フェニル-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキサミドの独自性は、チアゾロピリミジンコアや置換基の組み合わせなどの特定の構造的特徴にあります。これらの特徴は、その独特の化学的および生物学的特性に貢献し、様々な研究や産業用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- (2Z)-2-(4-chlorobenzylidene)-5-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrimidine-6-carboxamide
- (2Z)-2-(4-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-1H-pyrimidine-6-carboxamide
Uniqueness
The uniqueness of (2Z)-2-(4-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide lies in its specific structural features, such as the thiazolopyrimidine core and the combination of substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C27H19ClFN3O2S |
|---|---|
分子量 |
504.0 g/mol |
IUPAC名 |
(2Z)-2-[(4-chlorophenyl)methylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C27H19ClFN3O2S/c1-16-23(25(33)31-21-5-3-2-4-6-21)24(18-9-13-20(29)14-10-18)32-26(34)22(35-27(32)30-16)15-17-7-11-19(28)12-8-17/h2-15,24H,1H3,(H,31,33)/b22-15- |
InChIキー |
GUADVBUGBYOVCX-JCMHNJIXSA-N |
異性体SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=N1)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5 |
正規SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=N1)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621976.png)

![2-chloro-N-((5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide](/img/structure/B11621979.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621985.png)
![3-(4-fluorophenyl)-4-(3-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11621997.png)
![(2Z)-2-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11622001.png)

![2-[(3-octyl-1H-1,2,4-triazol-5-yl)thio]propanoic acid](/img/structure/B11622013.png)
![(5E)-1-(4-methoxyphenyl)-5-[(1-methylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11622020.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B11622024.png)


![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622046.png)
![3-[(5Z)-5-({2-[benzyl(methyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11622050.png)
